molecular formula C11H11F4NO3S B2363256 3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride CAS No. 2411311-12-9

3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride

Cat. No.: B2363256
CAS No.: 2411311-12-9
M. Wt: 313.27
InChI Key: AUKIPOQTPRNXPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride typically involves the reaction of 3-[4-(Trifluoromethyl)phenyl]morpholine with sulfonyl fluoride reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as amines and thiols, as well as oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride is unique due to the combination of the trifluoromethyl group, morpholine ring, and sulfonyl fluoride group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO3S/c12-11(13,14)9-3-1-8(2-4-9)10-7-19-6-5-16(10)20(15,17)18/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKIPOQTPRNXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1S(=O)(=O)F)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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